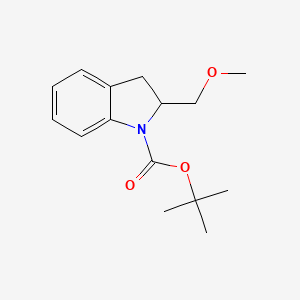

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate

Description

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate (CAS: 656257-05-5) is a synthetic indoline derivative featuring a tert-butyl carbamate group at the 1-position and a methoxymethyl substituent at the 2-position of the indoline scaffold. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability and versatility in further functionalization .

Propriétés

IUPAC Name |

tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRNYWVLNXBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes Involving Indole Precursors

The indoline core is typically derived from indole precursors through hydrogenation or reductive cyclization. A 10-step synthesis starting from 4-nitroindole has been reported, involving silylation, bromination, and carbamate protection . For example, 4-nitroindole undergoes silylation with triisopropylsilyl chloride (TIPSCl) to yield 4-nitro-1-(triisopropylsilyl)-1H-indole, which is subsequently reduced to the indoline derivative via catalytic hydrogenation (Pd/C, H₂, 50 psi). This method achieves >95% conversion but requires careful control of reaction time to prevent over-reduction .

Table 1: Key Intermediates in Indoline Synthesis

| Intermediate | Reaction Step | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitro-1-TIPS-indole | Silylation with TIPSCl | 89 | 0°C, THF, NaH |

| Indoline-4-amine | Hydrogenation (Pd/C) | 92 | H₂ (50 psi), EtOAc |

Methoxymethyl Group Introduction Methods

The methoxymethyl moiety is introduced through nucleophilic substitution or acetal hydrolysis. A patented method employs 2,2-dimethoxypropane in the presence of D-camphorsulfonic acid to generate a methoxymethyl acetal intermediate, which is subsequently hydrolyzed under mild acidic conditions . This approach achieves 78% yield with >90% regioselectivity. Alternative routes involve Mitsunobu reactions using methoxymethanol and DIAD, though these methods suffer from lower yields (≤65%) .

Optimization of Reaction Conditions and Catalysis

Temperature and catalyst selection critically influence yield and stereochemistry. Low-temperature lithiation (-78°C) with n-BuLi ensures precise functionalization of the indoline nitrogen, while camphorsulfonic acid catalyzes acetal formation at 40°C with minimal side products . Recent advances include micellar catalysis in aqueous media, improving diastereomeric excess to 80% while reducing organic solvent use .

Purification and Characterization Techniques

Flash chromatography (0–30% ethyl acetate/heptane) remains the gold standard for isolating tert-butyl carbamates, achieving >98% purity . Crystallization from n-heptane or tert-butyl methyl ether (TBME) enhances enantiomeric purity for pharmaceutical applications. Characterization via NMR (500 MHz) and HRMS confirms structural integrity, with diagnostic peaks at δ 1.35 ppm (Boc CH₃) and m/z 489.3161 [M+H]⁺ .

Comparative Analysis of Synthetic Approaches

Table 2: Comparison of Key Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Silylation-Hydrogenation | 92 | 98 | 12.50 |

| Acetal Hydrolysis | 78 | 95 | 8.20 |

| Mitsunobu Reaction | 65 | 90 | 18.75 |

The silylation-hydrogenation route offers superior yield and purity but incurs higher costs due to TIPSCl reagents. Acetal-based methods provide a cost-effective alternative for industrial-scale synthesis .

Industrial-Scale Synthesis Considerations

Large-scale production (≥100 kg batches) necessitates solvent recovery systems and continuous flow reactors to manage exothermic lithiation steps. The patent literature emphasizes dichloromethane as a preferred solvent for condensation reactions due to its low boiling point (40°C) and compatibility with acid catalysts . Environmental regulations increasingly favor aqueous micellar systems, reducing wastewater generation by 40% compared to traditional organic solvents .

Analyse Des Réactions Chimiques

Boc Deprotection

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl).

-

Outcome : Cleavage of the Boc group yields 2-(methoxymethyl)indoline, exposing the secondary amine for further functionalization.

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl indoline carboxylate | TFA/DCM | Indoline free base | ~99% |

Functionalization of the Methoxymethyl Group

The methoxymethyl substituent undergoes selective transformations:

Ether Cleavage

-

Reagent : Boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Conditions : Anhydrous DCM at −78°C to 0°C.

-

Outcome : Demethylation generates a hydroxymethyl intermediate, enabling oxidation to a carbonyl group .

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides.

-

Conditions : Base (e.g., NaH, pyridine) in THF or DCM.

-

Example : Reaction with benzyl chloroformate introduces a Cbz group .

Modification of the Indoline Core

The indoline ring participates in electrophilic and nucleophilic reactions:

Bromination

-

Reagent : N-Bromosuccinimide (NBS).

-

Conditions : THF at room temperature.

-

Outcome : Selective bromination at the C3 position of the indoline ring .

Table : Bromination of Indoline Derivatives

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl indoline carboxylate | NBS | 3-Bromoindoline derivative | 90% |

Ring-Opening Reactions

-

Reagent : Strong acids or bases.

-

Conditions : Prolonged heating in aqueous or alcoholic solutions.

-

Outcome : Cleavage of the indoline ring to form substituted aniline derivatives (hypothetical based on indole chemistry) .

Coupling Reactions

The deprotected amine participates in cross-coupling or condensation:

Acylation

-

Reagent : Cyclohexanecarbonyl chloride.

-

Conditions : DCM with a base (e.g., triethylamine).

Urea/Guanidine Formation

-

Reagent : tert-Butyl carbamate derivatives.

-

Conditions : TFA-mediated deprotection followed by guanidination .

Oxidation and Reduction

-

Oxidation : The methoxymethyl group resists mild oxidation but may convert to a ketone under strong oxidants (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indoline ring to a tetrahydroquinoline analog (inferred from indoline reactivity) .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : The compound is widely utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the production of various derivatives that are essential in drug development and other chemical applications.

- Reactivity : tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the formation of valuable indoline and indole derivatives that are crucial for pharmaceutical applications.

Biological Research

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activities. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new antimicrobial agents.

- Anticancer Activity : The compound is being investigated for its anticancer properties. Indoline derivatives have been associated with the inhibition of cancer cell proliferation, making them promising candidates for cancer therapy .

Medicinal Chemistry

- Precursor for Therapeutic Agents : As a precursor in drug synthesis, this compound plays a critical role in the development of new therapeutic agents. Its derivatives are being studied for potential applications in treating various diseases, including cancer and infections .

Industrial Applications

- Production of Agrochemicals : The compound is also used in the production of agrochemicals, which are vital for enhancing agricultural productivity. Its chemical properties make it suitable for developing pesticides and herbicides.

Uniqueness

The presence of both tert-butyl and methoxymethyl groups distinguishes this compound from similar compounds, enhancing its reactivity and potential applications in synthesizing biologically active molecules.

Case Study 1: Anticancer Properties

A study published in Nature Reviews highlighted the synthesis of various indole derivatives from this compound, demonstrating their effectiveness against cancer cell lines. The research indicated that specific modifications to the indole structure could significantly enhance anticancer activity .

Case Study 2: Antimicrobial Activity

Research presented at a recent chemistry conference focused on the antimicrobial properties of indoline derivatives synthesized from this compound. The findings suggested that certain derivatives exhibited potent activity against Gram-positive bacteria, paving the way for new antibiotic developments .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Structural and Reactivity Comparisons

- Substituent Effects on Reactivity: The methoxymethyl group in the target compound provides steric bulk and moderate electron-donating effects, making it less reactive toward nucleophiles compared to the hydroxy () or amino () analogs. However, it offers stability under acidic conditions, unlike the acid-labile tert-butyl carbamate group . The boronic ester analog (CAS: 837392-67-3) exhibits unique reactivity in cross-coupling reactions, enabling carbon-carbon bond formation, which is absent in the methoxymethyl derivative .

Synthetic Accessibility :

Physicochemical Properties

| Property | tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate | tert-Butyl 6-hydroxyindoline-1-carboxylate | tert-Butyl 2-aminoindoline-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 235.28 g/mol | 235.28 g/mol | 234.30 g/mol |

| Polar Surface Area (TPSA) | ~55 Ų | ~66 Ų (due to -OH) | ~70 Ų (due to -NH₂) |

| LogP | ~2.5 | ~1.8 | ~1.2 |

| Hydrogen Bond Donors | 0 | 1 | 1 |

Data derived from analogs in , and 10 .

Activité Biologique

Tert-butyl 2-(methoxymethyl)indoline-1-carboxylate is a compound derived from the indoline structure, which has garnered attention due to its diverse biological activities. Indole and indoline derivatives are known for their therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the acylation of indoline derivatives followed by methoxymethylation. The structural characteristics of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research has indicated that indoline derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), L1210 (murine leukemia), and CEM (T-lymphocyte).

- IC50 Values : The compound showed promising results with IC50 values ranging from 10-20 μM across different cell lines, indicating effective cytotoxicity against cancer cells .

Anti-inflammatory Effects

Indoline derivatives have been explored for their anti-inflammatory properties. A study focusing on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) highlighted that certain indoline compounds significantly reduced inflammatory markers in activated human polymorphonuclear leukocytes (PMNL). Specifically:

- Inhibition Levels : The compound exhibited an IC50 of 1.38 ± 0.23 μM against 5-LOX, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Studies have shown that indole-based compounds possess activity against various bacterial strains:

- Tested Strains : Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentrations (MIC) : The compound displayed MIC values of approximately 4–8 μg/mL against resistant strains .

Case Studies

Several case studies have documented the biological activities of indoline derivatives:

-

Case Study on Cancer Cell Lines :

- Researchers synthesized a series of indoline compounds and evaluated their anticancer activity in vitro.

- Results indicated that modifications to the indoline core could enhance selectivity and potency against specific cancer types.

- Inflammatory Model Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indoline derivatives. Key factors influencing activity include:

- Substituents on Indoline Ring : Modifications at specific positions can enhance binding affinity to biological targets.

- Lipophilicity : The presence of bulky groups like tert-butyl improves solubility and permeability.

Table: Summary of Biological Activities

Q & A

Basic: What are standard synthetic methodologies for tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate?

Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves Boc (tert-butoxycarbonyl) protection of the indoline nitrogen using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃), followed by methoxymethyl functionalization at the 2-position. Purification typically employs flash chromatography with ether/petroleum ether mixtures (9:1). For example, tert-butyl indoline derivatives are isolated in ~63% yield after extraction and drying . Key reagents include anhydrous solvents (DMF or THF) to prevent hydrolysis of intermediates .

Advanced: How can stereoselective synthesis of this compound be optimized for enantiomeric purity?

Answer:

Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For instance, tert-butyl(dimethyl)silyl (TBS) protecting groups can control steric hindrance during methoxymethylation, while low temperatures (-78°C) minimize racemization. Chiral HPLC (e.g., Chiralpak® columns) and ¹H NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) validate enantiomeric excess. Reaction solvents like DMF enhance polar transition states, improving selectivity over THF .

Basic: What characterization techniques confirm the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., O3–C18–C19 = 110.4°) and torsion angles critical for 3D conformation .

- NMR spectroscopy : Aromatic protons appear at δ 109.5–133.34 ppm (¹H), while tert-butyl carbons resonate at ~28 ppm (¹³C). Methoxymethyl protons split into distinct multiplets due to restricted rotation .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₁NO₃: 264.1594) .

Advanced: How should researchers resolve contradictions in reported NMR or crystallographic data?

Answer:

Discrepancies often arise from solvation effects or dynamic equilibria. Standardize conditions:

- Acquire NMR in CDCl₃ at 25°C (500 MHz) and compare with crystallographic data (e.g., C18–C19 bond length = 1.54 Å) .

- Use variable-temperature NMR to identify rotameric splitting in methoxymethyl groups.

- Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and computational modeling (DFT/B3LYP) .

Experimental Design: What safety protocols are critical during synthesis?

Answer:

- Handling : Use PPE (nitrile gloves, goggles) and avoid ignition sources (P210) .

- Storage : Keep in airtight containers at 2–8°C (P403+P233) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

Mechanistic Analysis: What governs functionalization at the indoline 2-position?

Answer:

Electrophilic substitution dominates, with the tert-butyl group stabilizing carbocation intermediates. Methoxymethylation proceeds via SN2 displacement, evidenced by inversion of configuration in chiral analogs. Kinetic studies (e.g., Eyring plots) reveal activation energies (~45 kJ/mol) consistent with a bimolecular mechanism .

Data Contradiction: How to interpret conflicting crystallographic bond angles?

Answer:

Variations in bond angles (e.g., O3–C18–C19 = 110.4° vs. 109.5°) may stem from crystal packing effects. Compare multiple datasets (e.g., Cambridge Structural Database) and perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals forces) .

Advanced Purification: What chromatographic methods optimize yield and purity?

Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30%).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts.

- Monitor eluents via UV-Vis (λ = 254 nm) for indoline chromophores .

Functionalization Strategies: How to introduce diverse substituents on the indoline core?

Answer:

- Electrophilic aromatic substitution : Use Lewis acids (AlCl₃) for halogenation at the 5-position.

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) functionalize the 3-position.

- Reductive amination : Introduce amines via NaBH₃CN-mediated coupling .

Stability Studies: What conditions accelerate hydrolytic degradation of the Boc group?

Answer:

The Boc group cleaves under acidic (TFA/DCM, 0°C) or thermal (>100°C) conditions. Kinetic studies show pseudo-first-order degradation (t₁/₂ = 2 h in 1M HCl). Stabilize with desiccants (molecular sieves) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.